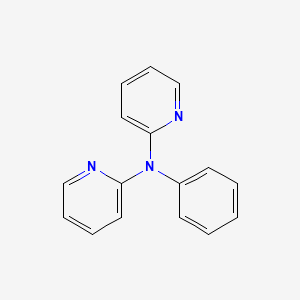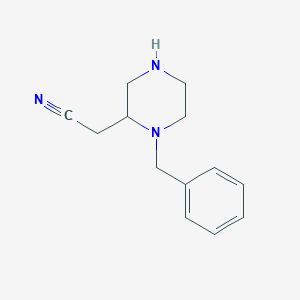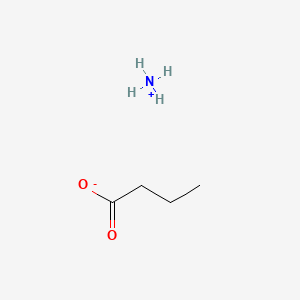
Ammonium butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium butyrate is a chemical compound with the molecular formula C4H11NO2. It is the ammonium salt of butyric acid, also known as butanoic acid. This compound is typically found in a crystalline form and is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium butyrate can be synthesized through the neutralization reaction between butyric acid and ammonia. The reaction is as follows:
C4H8O2+NH3→C4H11NO2
This reaction typically requires controlled conditions to ensure complete neutralization and to avoid the formation of by-products .
Industrial Production Methods: In industrial settings, this compound is produced by reacting butyric acid with ammonia or amines. The process involves heating the mixture to remove water and drive the reaction to completion. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid and other by-products.
Reduction: Reduction reactions can convert it back to butyric acid or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other oxidized derivatives.
Reduction: Butyric acid and its reduced forms.
Substitution: Various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
Ammonium butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Research has shown its potential in treating certain metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of various chemicals, including esters and amides, which are important intermediates in different industrial processes .
Mechanism of Action
Ammonium butyrate exerts its effects through several mechanisms:
Energy Source: It serves as an energy source for colonocytes, promoting cell growth and proliferation.
Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to hyperacetylation of histones and changes in gene expression.
G Protein-Coupled Receptors Activation: It activates G protein-coupled receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Ammonium butyrate can be compared with other ammonium carboxylates such as ammonium acetate, ammonium propionate, and ammonium pentanoate. While these compounds share similar chemical structures and properties, this compound is unique due to its specific applications and reactivity:
Ammonium Acetate: Used in buffer solutions and as a reagent in organic synthesis.
Ammonium Propionate: Commonly used as a preservative in food and feed.
Ammonium Pentanoate: Utilized in various chemical syntheses and industrial applications .
Properties
CAS No. |
14287-04-8 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
azane;butanoic acid |
InChI |
InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3 |
InChI Key |
YNTQKXBRXYIAHM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCC(=O)O.N |
| 14287-04-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)
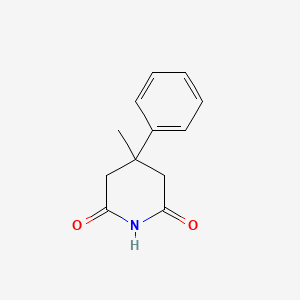
![Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-](/img/structure/B3047534.png)
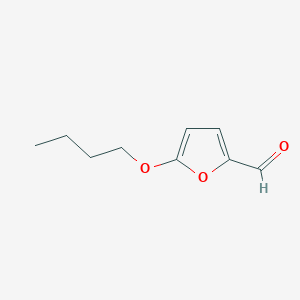
![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)

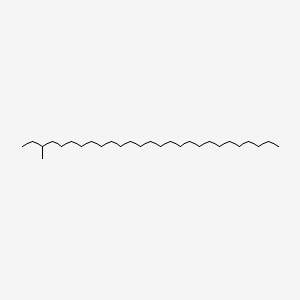
![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
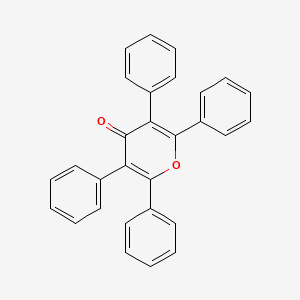
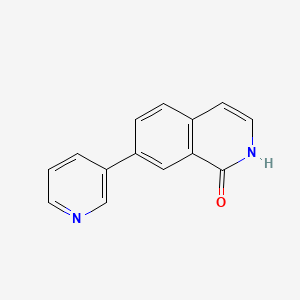
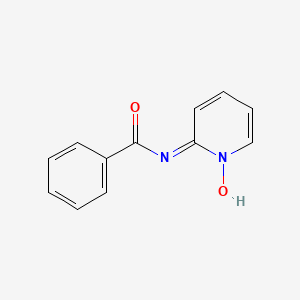
![Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3047548.png)
